
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine
Vue d'ensemble
Description
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBA and belongs to the class of phenylpiperazine derivatives.
Applications De Recherche Scientifique
Pharmacology
Pharmacologically, “2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine” is of interest due to its opioid-like activity. It can be used to study opioid receptors and the development of analgesics with potentially fewer side effects. Its binding affinity and efficacy at these receptors are key areas of research, which could lead to new pain management therapies .
Biochemistry
Biochemically, the compound can be used to study enzyme-substrate interactions, especially those related to its metabolic pathways. Understanding its biotransformation can reveal insights into detoxification processes and the role of enzymes like cytochrome P450 .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating novel molecules. Researchers can modify its structure to synthesize new compounds with varied biological activities. This can lead to the discovery of new drugs or research tools .
Medicine
Although currently not used in medicine due to its controlled status, studying its effects can contribute to the development of new therapeutic agents. Research can focus on its analgesic properties and potential applications in treating chronic pain conditions .
Anxiolytic Activity Evaluation
The compound has been evaluated for its anxiolytic properties in animal models. This involves assessing its efficacy in reducing anxiety-like behaviors and comparing it to existing anxiolytic drugs. Such studies can pave the way for new treatments for anxiety disorders .
Mécanisme D'action
Target of action
The compound contains a phenylpiperazine moiety, which is a common structural motif in various pharmaceutical agents. Phenylpiperazines often interact with the serotonergic system in the brain, particularly serotonin receptors .
Biochemical pathways
Given its potential interaction with the serotonergic system, it could influence mood, cognition, and other neurological functions .
Result of action
If it does interact with the serotonergic system, it could potentially influence mood and cognition .
Propriétés
IUPAC Name |
2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-15(2,16)8-9-17-10-12-18(13-11-17)14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXJQMXQYFBOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCN(CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



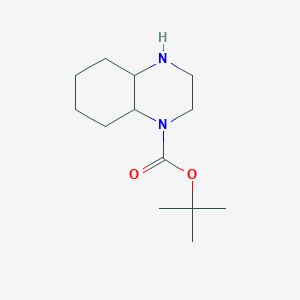
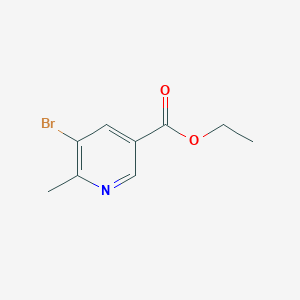

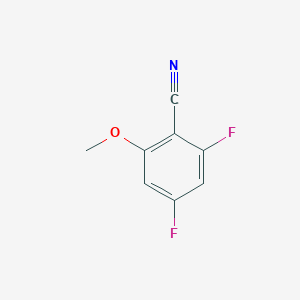
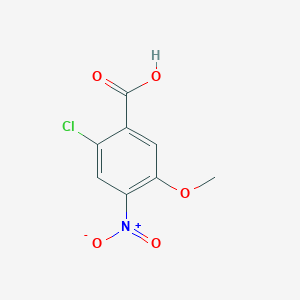
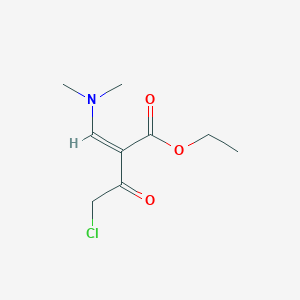
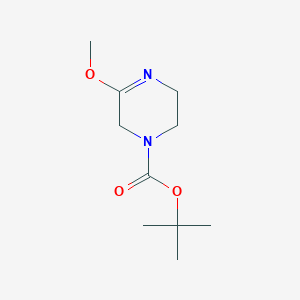
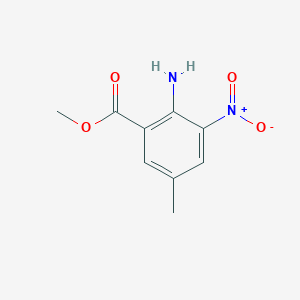
![4-(2-Chloro-6-((4-(tetrahydrofuran-3-yl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1427121.png)
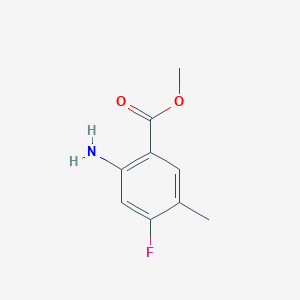


![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)